trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1356954-01-2
VCID: VC7473306
InChI: InChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H
SMILES: CN(C)CC1CCC(CC1)N.Cl.Cl
Molecular Formula: C9H22Cl2N2
Molecular Weight: 229.19

trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride

CAS No.: 1356954-01-2

Cat. No.: VC7473306

Molecular Formula: C9H22Cl2N2

Molecular Weight: 229.19

* For research use only. Not for human or veterinary use.

trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride - 1356954-01-2

Specification

CAS No. 1356954-01-2
Molecular Formula C9H22Cl2N2
Molecular Weight 229.19
IUPAC Name 4-[(dimethylamino)methyl]cyclohexan-1-amine;dihydrochloride
Standard InChI InChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H
Standard InChI Key CGFHCEZSOGYGJR-JZDLBZJVSA-N
SMILES CN(C)CC1CCC(CC1)N.Cl.Cl

Introduction

Structural and Nomenclature Characteristics

The compound’s IUPAC name, 4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, reflects its structural components: a cyclohexane ring substituted at the 1- and 4-positions with an amine group and a dimethylaminomethyl group, respectively. The trans stereochemistry indicates that these substituents occupy opposite equatorial positions, minimizing steric strain and influencing reactivity. The hydrochloride salt form enhances solubility in polar solvents, though exact solubility data remain unreported.

Key structural identifiers include:

  • SMILES: CN(C)CC1CCC(CC1)N.Cl.Cl

  • InChIKey: CGFHCEZSOGYGJR-JZDLBZJVSA-N

Synthesis and Manufacturing

Synthetic Routes

The free base, 4-[(dimethylamino)methyl]cyclohexan-1-amine, is synthesized via a Mannich-type reaction involving cyclohexylamine, formaldehyde, and dimethylamine under controlled conditions:

  • Condensation: Cyclohexylamine reacts with formaldehyde to form an imine intermediate.

  • Alkylation: Dimethylamine introduces the dimethylaminomethyl group via nucleophilic attack.

  • Purification: The product is isolated through distillation or crystallization.

The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, yielding a stable crystalline solid.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC9H22Cl2N2\text{C}_9\text{H}_{22}\text{Cl}_2\text{N}_2
Molecular Weight229.19 g/mol
CAS Number1356954-01-2
IUPAC Name4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
SMILESCN(C)CC1CCC(CC1)N.Cl.Cl

The compound’s hydrochloride salt form improves stability and handling compared to the free base, which has a molecular weight of 156.27 g/mol. Spectroscopic data (e.g., NMR, IR) remain unpublished, necessitating further characterization studies.

Applications in Scientific Research

Pharmaceutical Intermediate

trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride serves as a precursor in the synthesis of analgesics and neuromodulators. For example, structurally analogous compounds like tramadol derive from similar bicyclic amines . The dimethylamino group facilitates interactions with opioid receptors, while the cyclohexane scaffold enhances metabolic stability.

Polymer Chemistry

In polymer synthesis, this compound acts as a crosslinking agent or catalyst. Its amine groups participate in epoxy resin curing, forming rigid networks with improved thermal resistance. Recent studies explore its role in conductive polymers for electronic applications, though detailed mechanisms remain under investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator